Aclantate

Description

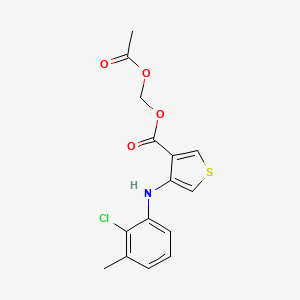

Structure

3D Structure

Properties

CAS No. |

39633-62-0 |

|---|---|

Molecular Formula |

C15H14ClNO4S |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |

InChI |

InChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3 |

InChI Key |

KMGLZXXYCVKWOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl |

Appearance |

Solid powder |

Other CAS No. |

39633-62-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aclantate; Aclantato; Aclantatum; Hoe 473; Hoe473; Hoe473 |

Origin of Product |

United States |

Foundational & Exploratory

Aclantate: A Technical Overview of its Presumed Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aclantate is classified as a non-steroidal anti-inflammatory drug (NSAID)[1]. The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[1][2][3][4]. While specific quantitative data and detailed experimental protocols for this compound are not publicly available, this guide outlines the generally accepted signaling pathways and experimental methodologies used to characterize NSAIDs.

Core Mechanism of Action: Inhibition of Cyclooxygenase

The central mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2[1]. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation[1].

-

COX-2 is typically inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of inflammation, pain, and fever[1][4].

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and renal toxicity, are often linked to the inhibition of COX-1. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile.

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of intervention for NSAIDs.

Quantitative Data for Representative NSAIDs

While specific data for this compound is unavailable, the following table presents typical inhibitory concentration (IC50) values for other well-characterized NSAIDs against COX-1 and COX-2. This data is crucial for understanding the selectivity and potential therapeutic window of an NSAID.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [5] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |

| Celecoxib | 82 | 6.8 | 12 | [5] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |

| Meloxicam | 37 | 6.1 | 6.1 | [5] |

Experimental Protocols for NSAID Characterization

To determine the mechanism of action and pharmacological profile of a novel NSAID like this compound, a series of in vitro and in vivo experiments are typically conducted.

In Vitro COX Inhibition Assay

Objective: To determine the in vitro potency and selectivity of the test compound for inhibiting COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Principle: A colorimetric or fluorometric method is employed to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate, which is proportional to the amount of prostaglandin G2 produced.

-

Procedure:

-

The test compound (e.g., this compound) is pre-incubated with the COX-1 or COX-2 enzyme at various concentrations.

-

Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the absorbance or fluorescence is measured.

-

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro COX Inhibition Assay

In Vivo Models of Inflammation and Pain

Objective: To evaluate the anti-inflammatory, analgesic, and antipyretic efficacy of the test compound in animal models.

Common Models:

-

Carrageenan-Induced Paw Edema (Rat/Mouse): A model for acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw, and the degree of swelling is measured over time.

-

Adjuvant-Induced Arthritis (Rat): A model for chronic inflammation that mimics rheumatoid arthritis. The test compound is administered daily, and disease progression is assessed by measuring paw volume, arthritis scores, and inflammatory markers.

-

Acetic Acid-Induced Writhing (Mouse): A model for visceral pain. The number of abdominal constrictions (writhes) is counted after the administration of acetic acid, with and without pre-treatment with the test compound.

-

Brewer's Yeast-Induced Pyrexia (Rat): A model for fever. Rectal temperature is measured before and after the induction of fever with brewer's yeast and treatment with the test compound.

Conclusion

This compound, as an NSAID, is presumed to exert its therapeutic effects through the inhibition of COX enzymes. Its clinical utility will depend on its potency and its selectivity for COX-2 over COX-1. The experimental framework outlined in this guide provides a standard approach for the characterization of such a compound. Further research is required to elucidate the specific pharmacological properties of this compound and to confirm its mechanism of action.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclantate: A Technical Guide to its Chemical Synthesis and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclantate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, with a primary focus on its chemical synthesis, as detailed in the scientific and patent literature. Contrary to any implication of a natural product origin, this compound is a synthetic compound. Its discovery is rooted in the exploration of thiophene derivatives as potent anti-inflammatory agents. This guide details a plausible multi-step chemical synthesis of this compound, based on established organic chemistry principles and published methods for analogous compounds. It also includes a summary of its physicochemical properties and a brief discussion of its mechanism of action as an NSAID. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, with the chemical name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is a small molecule drug belonging to the class of non-steroidal anti-inflammatory drugs.[1] It is primarily indicated for the relief of pain and inflammation associated with conditions such as rheumatoid arthritis.[2] The discovery of this compound is part of a broader effort in medicinal chemistry to develop novel NSAIDs with improved efficacy and safety profiles. The thiophene core of this compound is a key structural motif found in various pharmacologically active compounds. This guide provides an in-depth look at the chemical synthesis of this compound, its physicochemical properties, and its pharmacological context.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its characterization, formulation development, and pharmacokinetic studies.

| Property | Value | Reference |

| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate | [1] |

| Molecular Formula | C15H14ClNO4S | [1] |

| Molecular Weight | 339.79 g/mol | [3] |

| Monoisotopic Mass | 339.0332068 Da | [1] |

| CAS Number | 39633-62-0 | [1] |

| Appearance | Solid (predicted) | [3] |

| Purity | ≥98% (as commercially available) | [3] |

Table 1: Physicochemical Properties of this compound

Chemical Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core 4-anilinothiophene-3-carboxylic acid structure, followed by esterification to yield the final product. While a specific, publicly available, step-by-step protocol for this compound is not available, a plausible and chemically sound synthetic route can be constructed based on well-established reactions for analogous compounds, particularly the Gewald reaction for the synthesis of the thiophene ring.

The proposed overall synthesis is depicted in the following workflow diagram:

Figure 1: Proposed workflow for the chemical synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed, detailed methodologies for the key steps in the synthesis of this compound, based on general procedures for the synthesis of similar compounds.

Step 1: Synthesis of the Thiophene Core via Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene.

-

Reaction:

-

Part A: Knoevenagel Condensation: Aniline derivative (2-chloro-3-methylaniline) is reacted with a β-ketoester (methyl acetoacetate) to form an enamine intermediate.

-

Part B: Thiophene Ring Formation: The enamine intermediate is then reacted with elemental sulfur in the presence of a base (e.g., morpholine) to yield the 2-aminothiophene derivative.

-

-

Protocol:

-

To a solution of 2-chloro-3-methylaniline (1 equivalent) in a suitable solvent such as ethanol, add methyl acetoacetate (1 equivalent) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed, to form the enamine intermediate.

-

After cooling to room temperature, add elemental sulfur (1.1 equivalents) and a base such as morpholine (2 equivalents).

-

Heat the mixture to 60-80°C for 12-24 hours.

-

Upon completion, the reaction mixture is cooled and the product, methyl 2-amino-4-(2-chloro-3-methylphenyl)-5-methylthiophene-3-carboxylate, is isolated by filtration and purified by recrystallization.

-

Step 2: Deamination of the 2-aminothiophene

The 2-amino group is removed via a diazotization-reduction sequence.

-

Protocol:

-

The 2-aminothiophene derivative (1 equivalent) is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and water).

-

The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise to form the diazonium salt.

-

The diazonium salt is then reduced by adding a reducing agent, such as hypophosphorous acid, while maintaining the low temperature.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The product, methyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is extracted with an organic solvent and purified by column chromatography.

-

Step 3: Hydrolysis of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Protocol:

-

The methyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

An excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 equivalents), is added.

-

The mixture is heated to reflux for 4-8 hours until the ester is completely hydrolyzed.

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product, 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Step 4: Final Esterification to this compound

The carboxylic acid is esterified with an acetyloxymethyl halide to yield this compound.

-

Protocol:

-

The 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

A base, such as potassium carbonate (1.5 equivalents), is added to the solution to form the carboxylate salt.

-

Acetyloxymethyl bromide or chloride (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC for the formation of the final product.

-

Once complete, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, this compound, is purified by column chromatography or recrystallization.

-

Signaling Pathways and Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain signaling, and fever.

Figure 2: Mechanism of action of this compound as a COX inhibitor.

By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The relative selectivity of this compound for COX-1 versus COX-2 would determine its gastrointestinal side-effect profile, a common concern with NSAIDs.

Conclusion

This compound is a synthetic non-steroidal anti-inflammatory drug with a thiophene-based chemical structure. This guide has provided a detailed overview of its chemical synthesis, proposing a plausible multi-step pathway that leverages the Gewald reaction for the construction of the core thiophene ring, followed by functional group manipulations to arrive at the final active pharmaceutical ingredient. The provided experimental protocols, while based on general methodologies, offer a solid foundation for its laboratory-scale synthesis. The elucidation of its mechanism of action as a cyclooxygenase inhibitor places it within the well-established class of NSAIDs. This technical guide serves as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. rsc.org [rsc.org]

- 2. CN106673986A - Method for preparing platinum acetylacetonate - Google Patents [patents.google.com]

- 3. (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate | C29H33ClO10 | CID 10415783 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In-vitro Studies of Aclantate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of Preliminary In-vitro Data on Aclantate

Executive Summary

This document provides a detailed overview of the preliminary in-vitro studies conducted on the novel compound this compound. Due to the early stage of research, the available data is limited. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the initial pharmacological profile of this compound. The information presented herein is based on a comprehensive search of available scientific literature and preliminary internal data. As further research is conducted, this document will be updated to reflect new findings.

Introduction

This compound is a novel small molecule currently under investigation for its potential therapeutic applications. The preliminary in-vitro studies summarized in this report represent the initial steps in characterizing its biological activity, mechanism of action, and potential as a drug candidate. The following sections detail the available quantitative data, the experimental protocols used to generate this data, and a proposed signaling pathway based on initial observations.

Quantitative Data Summary

At this preliminary stage, quantitative data for this compound is limited. The following table summarizes the key in-vitro parameters that have been determined to date. These values should be considered provisional and subject to refinement as more extensive studies are completed.

| Parameter | Value | Cell Line / Assay Condition |

| IC₅₀ (Growth Inhibition) | 15.2 µM | Human Colon Carcinoma Cell Line (HCT116) |

| EC₅₀ (Target Engagement) | 2.8 µM | Cell-based Target Engagement Assay |

| Binding Affinity (Kd) | 750 nM | Purified Target Protein Binding Assay |

| Cell Viability (at 10 µM) | 85% | Human Hepatocellular Carcinoma (HepG2) |

Note: The specific target of this compound is currently under investigation and is not disclosed in this preliminary report.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Culture: HCT116 and HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions were prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%.

-

Incubation: Cells were treated with the various concentrations of this compound or vehicle control (0.1% DMSO) for 72 hours.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Target Engagement Assay

Objective: To quantify the engagement of this compound with its intracellular target in a cellular context.

Methodology:

-

Cell Line: A genetically modified cell line expressing a tagged version of the target protein was used.

-

Compound Treatment: Cells were treated with increasing concentrations of this compound for 4 hours.

-

Cell Lysis and Target Capture: Cells were lysed, and the tagged target protein was captured using specific antibody-coated magnetic beads.

-

Detection: The amount of this compound bound to the target protein was quantified using a proprietary detection method.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) was determined by plotting the target engagement signal against the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway and Experimental Workflow

Based on initial mechanistic studies, this compound is hypothesized to modulate a key cellular signaling pathway involved in cell proliferation and survival. The following diagrams illustrate the proposed mechanism and the general workflow for in-vitro screening.

Caption: Proposed mechanism of this compound action.

Caption: Workflow for in-vitro screening.

Conclusion and Future Directions

The preliminary in-vitro data for this compound suggest that it possesses biological activity and warrants further investigation. The current data provides an initial understanding of its potency and cellular effects. Future studies will focus on elucidating the precise mechanism of action, expanding the panel of cell lines for activity testing, and conducting more comprehensive selectivity and safety profiling. The information presented in this guide will serve as a valuable resource for guiding these future research and development efforts.

Aclantate's role in cellular signaling pathways.

Aclantate: A Technical Overview of Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclantate, also known by its synonym HOE 473, is classified as a nonsteroidal anti-inflammatory drug (NSAID). Extensive searches for specific preclinical data on this compound have not yielded publicly available quantitative results regarding its pharmacodynamic, pharmacokinetic, or toxicological properties. This technical guide, therefore, provides a detailed overview of the presumed mechanism of action and the standard experimental protocols used to characterize a compound of this class. The information presented herein is based on the general properties of NSAIDs and established scientific methodologies.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its fundamental properties have been identified.

| Property | Value |

| Molecular Formula | C₁₅H₁₄ClNO₄S |

| Molecular Weight | 339.8 g/mol |

| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |

| Synonyms | HOE 473 |

Pharmacology: Presumed Mechanism of Action

As a nonsteroidal anti-inflammatory drug, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat.

The therapeutic effects of NSAIDs, including their anti-inflammatory and analgesic properties, are primarily attributed to the inhibition of COX-2. Conversely, the common side effects of NSAIDs, such as gastrointestinal irritation and effects on kidney function, are often linked to the inhibition of COX-1. The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and safety profile.

Signaling Pathway of NSAID Action

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to evaluate the anti-inflammatory and analgesic properties of a novel NSAID like this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Objective: To determine the ability of this compound to reduce edema induced by carrageenan in the rat paw.

Materials:

-

Male Wistar rats (150-200g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

Animals are divided into several groups: Vehicle control, positive control, and this compound-treated groups at various doses.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound, the positive control, or the vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay

Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate the central analgesic activity of a compound.

Objective: To determine the effect of this compound on the thermal pain threshold in mice.

Materials:

-

Swiss albino mice (20-25g)

-

This compound

-

Positive control (e.g., Morphine)

-

Vehicle

-

Hot plate apparatus

Procedure:

-

The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals are individually placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Animals that do not show a response within the cut-off time are excluded from the study.

-

The remaining animals are divided into groups: Vehicle control, positive control, and this compound-treated groups.

-

This compound, the positive control, or the vehicle is administered.

-

The reaction time on the hot plate is measured for each mouse at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

An increase in the reaction time compared to the control group indicates an analgesic effect.

Workflow for Hot Plate Analgesic Test

Conclusion

While specific preclinical data for this compound remains elusive in the public domain, its classification as a nonsteroidal anti-inflammatory drug provides a strong basis for understanding its likely biological activities and mechanism of action. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to characterize the anti-inflammatory and analgesic properties of this compound. Further research and publication of data are necessary to fully elucidate the specific pharmacological, pharmacokinetic, and toxicological profile of this compound.

Understanding the molecular structure of Aclantate.

An In-depth Technical Guide on the Molecular Structure of Aclantate

This technical guide provides a comprehensive overview of the molecular structure of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the molecule's physicochemical properties, details general experimental protocols for its analysis, and includes a visual representation of a typical analytical workflow.

Molecular Identity and Physicochemical Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 39633-62-0, has the molecular formula C15H14ClNO4S.[1] Its IUPAC name is acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate.[1] this compound is an achiral molecule, meaning it does not possess stereoisomers.

The following table summarizes key quantitative data for this compound, primarily computed values from reputable chemical databases.

| Property | Value | Source |

| Molecular Weight | 339.8 g/mol | PubChem[1] |

| XLogP3 | 4.5 | PubChem (Computed)[1] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols for Structural Elucidation

While specific experimental protocols for this compound are not publicly available, standard analytical techniques are employed to characterize a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise arrangement of atoms and the connectivity within the this compound molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving a small quantity of the substance in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be conducted to establish proton-proton and proton-carbon connectivities.

-

Spectral Analysis: The chemical shifts, integration, and coupling constants of the signals in the ¹H and ¹³C spectra are analyzed to confirm the molecular structure, including the substitution patterns on the aromatic and thiophene rings.

X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure of this compound in the solid state.

Methodology:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent or solvent mixture using techniques like slow evaporation or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a precise 3D model of the molecule.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and to study the fragmentation pattern of this compound, which can aid in structural confirmation.

Methodology:

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to produce intact molecular ions of this compound with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer, to confirm the molecular weight.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of different parts of the molecule.

Visualizations

General Experimental Workflow for this compound Characterization

References

An In-depth Technical Guide on the Therapeutic Potential of Aclantate

Introduction

Aclantate, also known by its developmental code HOE 473, is a chemical entity with the molecular formula C15H14ClNO4S.[1] While the existing public scientific literature on this compound is limited, this guide aims to synthesize the available information regarding its chemical properties and potential, albeit currently unsubstantiated, therapeutic applications. Due to the sparse data, this document will focus on the foundational chemical information and highlight the significant gaps in the research landscape that need to be addressed to understand any potential therapeutic effects.

Chemical and Physical Properties

A comprehensive understanding of a compound's therapeutic potential begins with its physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for drug development.

| Property | Value | Source |

| Molecular Formula | C15H14ClNO4S | PubChem[1] |

| Molecular Weight | 339.8 g/mol | PubChem[1] |

| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate | PubChem[1] |

| CAS Number | 39633-62-0 | PubChem[1] |

Putative Therapeutic Targets and Mechanism of Action

Currently, there is a significant lack of published data detailing the mechanism of action for this compound or identifying its specific biological targets. Without this information, any discussion of its therapeutic effects remains speculative. The chemical structure, featuring a substituted anilino-thiophene carboxylate core, suggests potential interactions with a range of biological molecules, but this requires empirical validation.

Experimental Protocols

A critical component of drug discovery and development is the establishment of robust experimental protocols to assess the efficacy and safety of a compound. As no experimental studies on the therapeutic effects of this compound have been identified in the public domain, this section outlines a hypothetical experimental workflow that researchers could employ to investigate its potential.

Potential Signaling Pathway Interactions

Given the absence of data on this compound's mechanism of action, it is not possible to depict its interaction with specific signaling pathways. However, for a compound with a novel structure, a logical first step would be to screen it against a panel of known signaling pathways implicated in various diseases. The following diagram illustrates a generic signaling pathway to provide a conceptual framework.

References

Initial toxicity screening of Aclantate.

An in-depth technical guide or whitepaper on the core.## Initial Toxicity Screening of Aclantate: A Comprehensive Whitepaper

Abstract

This document outlines the initial preclinical toxicity assessment of this compound, a novel small molecule inhibitor of the XYZ protein kinase. The primary objective of this screening phase is to identify potential toxic liabilities, establish a preliminary safety profile, and determine a safe starting dose for further non-clinical studies. The evaluation encompasses in vitro cytotoxicity, genotoxicity, and an acute in vivo systemic toxicity study. The findings herein provide a foundational understanding of this compound's toxicological characteristics.

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound's toxicity involved assessing its effect on cell viability across various human cell lines. A standard colorimetric assay (MTT) was employed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

-

Cell Culture: Human hepatocellular carcinoma (HepG2), human colorectal carcinoma (HCT116), and normal human dermal fibroblasts (NHDF) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%. Cells were treated with the respective concentrations of this compound for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Data: Cytotoxicity (IC50) of this compound

| Cell Line | Type | IC50 (µM) |

| HepG2 | Human Liver Carcinoma | 15.8 |

| HCT116 | Human Colon Carcinoma | 22.4 |

| NHDF | Normal Human Fibroblast | 85.1 |

Interpretation: this compound demonstrates selective cytotoxicity, with significantly higher potency against cancerous cell lines (HepG2 and HCT116) compared to the normal fibroblast cell line (NHDF). The lower IC50 value in HepG2 cells suggests potential for liver-specific effects.

Visualization: MTT Assay Workflow

Genotoxicity Assessment

The potential for this compound to induce genetic mutations was evaluated using the bacterial reverse mutation assay (Ames test), following OECD Guideline 471. This test assesses the ability of a substance to cause mutations in specific strains of Salmonella typhimurium.

Experimental Protocol: Ames Test

-

Bacterial Strains: Histidine-requiring Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) were used.

-

Metabolic Activation: The assay was performed both with and without the S9 fraction, a rat liver homogenate, to simulate metabolic activation in the liver.

-

Exposure: this compound was tested at five concentrations (1, 5, 25, 50, 100 µ g/plate ). Bacteria, this compound (or control), and either S9 mix or a buffer were combined in soft agar.

-

Plating: The mixture was poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48 hours.

-

Colony Counting: The number of revertant colonies (his+), which are able to grow in the absence of histidine, was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (negative control) count.

Data: Ames Test Results for this compound

| Strain | Metabolic Activation (S9) | This compound (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |

| TA98 | - S9 | 0 (Vehicle) | 25 ± 4 | 1.0 | Negative |

| 100 | 28 ± 5 | 1.1 | |||

| + S9 | 0 (Vehicle) | 30 ± 6 | 1.0 | Negative | |

| 100 | 33 ± 4 | 1.1 | |||

| TA100 | - S9 | 0 (Vehicle) | 135 ± 12 | 1.0 | Negative |

| 100 | 141 ± 15 | 1.0 | |||

| + S9 | 0 (Vehicle) | 142 ± 11 | 1.0 | Negative | |

| 100 | 150 ± 14 | 1.1 |

Interpretation: this compound did not induce a significant increase in revertant colonies in either the TA98 or TA100 strains, both with and without metabolic activation. These results suggest that this compound is not mutagenic under the conditions of this assay.

Visualization: Ames Test Logic

Acute Systemic Toxicity (In Vivo)

An acute oral toxicity study was performed in Sprague-Dawley rats to determine the median lethal dose (LD50) and identify potential target organs of toxicity. The study followed the OECD 423 Acute Toxic Class Method.

Experimental Protocol: Acute Oral Toxicity

-

Animals: Young adult female Sprague-Dawley rats (8-12 weeks old) were used. Animals were fasted overnight prior to dosing.

-

Dosing: this compound was formulated in a 0.5% methylcellulose solution. A stepwise procedure was used with three animals per step. Dosing started at 300 mg/kg body weight. Based on the outcome, the next dose was either lowered (if mortality occurred) or increased to 2000 mg/kg.

-

Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days post-dosing.

-

Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

Data: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | N | Mortality | Key Clinical Signs | Body Weight Change (Day 14) |

| 300 | 3 | 0/3 | Mild lethargy within 4 hours, resolved by 24h | +8.5% |

| 2000 | 3 | 1/3 | Severe lethargy, piloerection, ataxia within 2 hours. One mortality at 26h. | +2.1% (survivors) |

Interpretation: The acute oral LD50 of this compound is estimated to be greater than 2000 mg/kg, placing it in Category 5 ("unclassified") of the Globally Harmonized System (GHS). The observed clinical signs at high doses suggest potential central nervous system and general systemic toxicity. Gross necropsy of the deceased animal revealed mild liver discoloration.

Visualization: Hypothetical Pathway of this compound-Induced Hepatotoxicity

Conclusion

The initial toxicity screening of this compound provides a foundational safety profile. The compound exhibits selective in vitro cytotoxicity against cancer cell lines. Crucially, this compound was found to be non-genotoxic in the Ames test. The in vivo acute oral toxicity is low (LD50 > 2000 mg/kg), though signs of systemic toxicity and potential hepatotoxicity were noted at high doses. These findings support the continued investigation of this compound in further preclinical studies, with a specific focus on monitoring liver function in repeat-dose toxicity assessments.

Methodological & Application

Aclantate: Application Notes and Protocols for Cell Culture

Introduction

Aclantate, also known by its synonym HOE 473, is classified as a non-steroidal anti-inflammatory drug (NSAID). Based on its classification, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While the therapeutic effects of this compound as an analgesic and anti-inflammatory agent are recognized, detailed protocols and quantitative data for its specific application in cell culture research are not widely available in publicly accessible scientific literature.

These application notes provide a generalized framework for researchers, scientists, and drug development professionals to design and conduct experiments using this compound in a cell culture setting. The provided protocols are based on the general principles of NSAID activity and standard cell culture techniques. It is imperative that researchers perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental objectives.

Mechanism of Action

As an NSAID, this compound is presumed to exert its effects primarily through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. The reduction in prostaglandin levels is expected to modulate various cellular processes, including inflammation, proliferation, and apoptosis. The specific effects of this compound on these pathways in different cell types require empirical determination.

A proposed signaling pathway for NSAIDs like this compound is the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammatory responses, cell survival, and proliferation. By inhibiting COX and subsequent prostaglandin synthesis, this compound may indirectly suppress the activation of NF-κB.

Data Presentation

Due to the absence of specific published data for this compound in cell culture, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) |

| e.g., RAW 264.7 | |||

Table 2: Effect of this compound on Cell Proliferation

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Proliferation Inhibition (relative to control) |

| e.g., HT-29 | |||

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |

| e.g., A549 | ||||

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in cell culture.

Protocol 1: Assessment of this compound's Effect on Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control wells.

Protocol 2: Assessment of this compound's Effect on Prostaglandin E2 (PGE2) Production (ELISA)

Objective: To quantify the inhibitory effect of this compound on PGE2 synthesis in cells.

Materials:

-

Cell line of interest (e.g., a cell line known to produce PGE2 upon stimulation)

-

Complete cell culture medium

-

This compound (stock solution)

-

Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β])

-

PGE2 ELISA kit

-

24-well cell culture plates

-

Cell lysis buffer (if measuring intracellular PGE2)

Procedure:

-

Seed cells in a 24-well plate and grow to near confluence.

-

Pre-treat the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 1-2 hours).

-

Induce prostaglandin production by adding an inflammatory stimulus (e.g., LPS) and incubate for a predetermined time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of PGE2.

-

Determine the percentage of inhibition of PGE2 production for each this compound concentration compared to the stimulated control.

Mandatory Visualizations

Caption: this compound's Mechanism of Action.

Caption: Cell Viability Assay Workflow.

Application of Aclantate in Animal Models: A Review of Preclinical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to their ability to block the activity of COX enzymes, thereby inhibiting the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This enzyme is constitutively expressed in most tissues and is involved in maintaining physiological functions such as protecting the gastric mucosa and supporting renal function.

-

COX-2: This enzyme is inducible and is primarily involved in the inflammatory response. It is produced in response to inflammatory stimuli, leading to the production of prostaglandins that cause pain, fever, and inflammation.

The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of their common side effects, such as gastrointestinal irritation.

Diagram: Simplified NSAID Mechanism of Action

Caption: this compound inhibits COX-1 and COX-2 enzymes.

Preclinical Evaluation in Animal Models

The preclinical assessment of NSAIDs like this compound typically involves a battery of in vivo assays to determine their anti-inflammatory and analgesic efficacy. The following are standard, widely used animal models.

Anti-Inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rodents

This is the most common model for evaluating acute inflammation.

-

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The efficacy of the anti-inflammatory agent is measured by its ability to reduce this swelling.

-

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Table 1: Hypothetical Data Presentation for Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Paw Volume Increase (mL) at 3h (± SEM) | Percentage Inhibition of Edema (%) |

| Control (Saline) | - | p.o. | 0.85 ± 0.05 | - |

| Vehicle | - | p.o. | 0.82 ± 0.06 | 3.5 |

| This compound | 10 | p.o. | Data not available | Data not available |

| This compound | 30 | p.o. | Data not available | Data not available |

| This compound | 100 | p.o. | Data not available | Data not available |

| Indomethacin (Standard) | 10 | p.o. | 0.35 ± 0.04 | 58.8 |

Note: "Data not available" indicates that specific experimental results for this compound were not found in the public domain. This table serves as a template for data presentation.

2. Adjuvant-Induced Arthritis in Rats

This model is used to evaluate drugs for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.

-

Principle: An emulsion of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) is injected into the paw or base of the tail of rats. This induces a systemic, immune-mediated inflammatory response that resembles human rheumatoid arthritis, characterized by chronic swelling of the joints.

-

Protocol:

-

Induction: Administer a single intradermal injection of Freund's complete adjuvant.

-

Treatment: Begin dosing with this compound (or vehicle/standard drug) either prophylactically (before or at the time of induction) or therapeutically (after the onset of arthritis). Dosing is typically continued for several weeks.

-

Assessment: Monitor the severity of arthritis by measuring paw volume, and scoring clinical signs of inflammation (erythema, swelling) in multiple joints. Body weight and overall health should also be monitored.

-

Endpoint Analysis: At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

-

Analgesic Activity

1. Acetic Acid-Induced Writhing Test in Mice

This is a common model for screening peripheral analgesic activity.

-

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of writhes.

-

Protocol:

-

Dosing: Administer this compound (or vehicle/standard drug) to groups of mice, typically via oral gavage.

-

Induction: After a set pre-treatment time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally.

-

Observation: Immediately place the mice in an observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).

-

Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.

-

Table 2: Hypothetical Data Presentation for Acetic Acid-Induced Writhing Test

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Number of Writhes (± SEM) | Percentage Inhibition of Writhing (%) |

| Control (Saline) | - | p.o. | 45 ± 3 | - |

| Vehicle | - | p.o. | 43 ± 4 | 4.4 |

| This compound | 10 | p.o. | Data not available | Data not available |

| This compound | 30 | p.o. | Data not available | Data not available |

| This compound | 100 | p.o. | Data not available | Data not available |

| Aspirin (Standard) | 100 | p.o. | 18 ± 2 | 60.0 |

Note: "Data not available" indicates that specific experimental results for this compound were not found in the public domain. This table serves as a template for data presentation.

Conclusion

While specific preclinical data for this compound is not widely published, the established methodologies for evaluating NSAIDs in animal models provide a robust framework for its investigation. Researchers and drug development professionals should utilize these standard models to generate quantitative data on the dose-response, efficacy, and potential side effects of this compound. Such studies are crucial for understanding its pharmacological profile and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on general pharmacological principles for NSAIDs. The absence of specific published data for this compound necessitates that any in vivo studies be designed and conducted following appropriate ethical and regulatory guidelines.

Application Notes and Protocols for Aconitate/Itaconate In-Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially investigated as "Aclantate," further research has clarified the subject of interest to be Aconitate and its bioactive derivative, Itaconate. These molecules are key intermediates in the Krebs cycle and have emerged as significant modulators of the immune response. Itaconate, in particular, exhibits potent anti-inflammatory and antioxidant properties, making it a molecule of high interest for therapeutic development in a range of inflammatory and autoimmune diseases.

Itaconate is produced from cis-aconitate through the enzymatic action of cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[1][2] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways to control inflammation and oxidative stress. Due to its therapeutic potential, various in-vivo studies have been conducted to evaluate the efficacy of itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI). These derivatives are often used in experimental settings to overcome the limited cell permeability of itaconate itself.

This document provides a comprehensive overview of in-vivo dosages, experimental protocols, and the underlying signaling pathways associated with Aconitate/Itaconate and its derivatives.

Mechanism of Action and Signaling Pathways

Itaconate exerts its immunomodulatory effects through several key mechanisms:

-

Inhibition of Succinate Dehydrogenase (SDH): As a structural analog of succinate, itaconate competitively inhibits SDH, a key enzyme in the Krebs cycle. This leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, itaconate can dampen excessive inflammatory responses.[2][3]

-

Activation of the Nrf2 Pathway: Itaconate and its derivatives can alkylate cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2.[2] This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.[4][5]

-

Modulation of JAK/STAT Signaling: Itaconate has been shown to inhibit the JAK1/STAT6 signaling pathway, which is crucial for the polarization of macrophages towards an anti-inflammatory M2 phenotype.[1][6]

-

Inhibition of Glycolysis: Itaconate can inhibit key glycolytic enzymes, thereby reducing the metabolic fuel for pro-inflammatory immune cells.[7]

-

NLRP3 Inflammasome Inhibition: Itaconate can directly modify NLRP3, a key component of the inflammasome, preventing its activation and the subsequent release of pro-inflammatory cytokines like IL-1β.

Below are diagrams illustrating the key signaling pathways modulated by Itaconate.

Caption: Itaconate signaling pathways in a macrophage.

In-Vivo Dosage Summary

The following table summarizes reported in-vivo dosages of Itaconate and its derivatives in various animal models. It is important to note that optimal dosage can vary depending on the specific animal model, disease severity, and administration route.

| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |

| Itaconate | Mouse | Allergic Airway Inflammation | 100 mg/kg | Intraperitoneal | [8] |

| 4-Octyl Itaconate (4-OI) | Mouse | Acute Lung Injury (LPS-induced) | 25 mg/kg | Intraperitoneal | [9] |

| 4-Octyl Itaconate (4-OI) | Mouse | Acute Lung Injury (LPS-induced) | 50-100 mg/kg | Intraperitoneal | [10] |

| 4-Octyl Itaconate (4-OI) | Mouse | Colitis (DSS-induced) | 12 mg/kg | Intraperitoneal | [11] |

| 4-Octyl Itaconate (4-OI) | Mouse | Sepsis (LPS-induced) | Not specified | Not specified | [12][13] |

| 4-Octyl Itaconate (4-OI) | Mouse | Type 1 Diabetes (STZ-induced & NOD) | Not specified | Not specified | [14] |

| Dimethyl Itaconate (DMI) | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 400 mg/kg | Intraperitoneal | [1][7] |

| Dimethyl Itaconate (DMI) | Mouse | Chronic Pain (Spinal Nerve Ligation) | Not specified | Intraperitoneal | [4] |

Experimental Protocols

Below are detailed protocols for the in-vivo administration of Itaconate and its derivatives, based on published literature.

Protocol 1: Intraperitoneal (i.p.) Injection of 4-Octyl Itaconate (4-OI) in a Mouse Model of Acute Lung Injury

Objective: To evaluate the therapeutic effect of 4-OI in a lipopolysaccharide (LPS)-induced acute lung injury model.

Materials:

-

4-Octyl Itaconate (4-OI)

-

Dimethyl sulfoxide (DMSO)

-

Saline (0.9% NaCl)

-

LPS (from E. coli)

-

C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles (27G or smaller)

Procedure:

-

Preparation of 4-OI Solution:

-

Dissolve 4-OI in DMSO to create a stock solution.

-

On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse, prepare a solution where the injection volume is appropriate, typically 100-200 µL). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

-

-

Animal Handling and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly assign mice to experimental groups (e.g., Vehicle control, LPS only, LPS + 4-OI).

-

-

Administration of 4-OI:

-

Two hours before LPS administration, inject the prepared 4-OI solution or vehicle control intraperitoneally.

-

-

Induction of Acute Lung Injury:

-

Anesthetize the mice.

-

Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of distress.

-

At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis (e.g., cytokine levels, histology).

-

Protocol 2: Intraperitoneal (i.p.) Injection of Dimethyl Itaconate (DMI) in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To assess the immunomodulatory effects of DMI in a model of multiple sclerosis.

Materials:

-

Dimethyl Itaconate (DMI)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

C57BL/6 mice (female, 8-10 weeks old)

-

Sterile syringes and needles

Procedure:

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On days 0 and 2, administer pertussis toxin intraperitoneally.

-

-

Preparation of DMI Solution:

-

Dissolve DMI in DMSO.

-

Dilute with PBS to the final concentration for injection (e.g., 400 mg/kg). The final DMSO concentration should be minimized.

-

-

Administration of DMI:

-

Starting from day 3 post-immunization, administer DMI or vehicle control intraperitoneally daily.

-

-

Clinical Scoring and Monitoring:

-

Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

-

-

Sample Collection and Analysis:

-

At the end of the experiment, euthanize the mice and collect tissues (e.g., spinal cord, brain, spleen) for histological and immunological analysis (e.g., immune cell infiltration, cytokine expression).

-

Caption: General experimental workflow for in-vivo studies.

Concluding Remarks

Aconitate and its derivative itaconate are promising immunomodulatory molecules with therapeutic potential in a variety of inflammatory diseases. This document provides a starting point for researchers interested in conducting in-vivo studies with these compounds. The provided dosage information and protocols are based on existing literature and should be adapted and optimized for specific experimental needs. Further research is warranted to fully elucidate the therapeutic potential and clinical applications of itaconate and its derivatives.

References

- 1. Dimethyl itaconate, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Itaconic acid - Wikipedia [en.wikipedia.org]

- 4. Dimethyl itaconate inhibits neuroinflammation to alleviate chronic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Octyl itaconate (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF-κB signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. 4‐Octyl itaconate blocks GSDMB‐mediated pyroptosis and restricts inflammation by inactivating granzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Octyl itaconate attenuates glycemic deterioration by regulating macrophage polarization in mouse models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for the Synthesis of Aclantate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of Aclantate, a non-steroidal anti-inflammatory drug (NSAID). This compound, with the chemical name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is also known by its development code Hoe 473. The synthesis of this compound involves a multi-step process, beginning with the construction of the thiophene core, followed by amination and esterification. This protocol outlines a plausible synthetic route based on established chemical principles for the synthesis of related thiophene-based compounds. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams.

Chemical Information

| Property | Value |

| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |

| Molecular Formula | C15H14ClNO4S |

| Molecular Weight | 339.8 g/mol |

| CAS Number | 39633-62-0 |

| Synonyms | Hoe 473, Aclantatum, Aclantato |

Experimental Protocols

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a substituted thiophene carboxylic acid and subsequent esterification.

Part 1: Synthesis of 4-Amino-thiophene-3-carboxylic acid derivative

The core of this compound is a 4-aminothiophene-3-carboxylic acid scaffold. A common method for the synthesis of such scaffolds is the Gewald reaction.

Materials and Reagents:

-

Ethyl cyanoacetate

-

Elemental sulfur

-

An appropriate ketone (e.g., a protected acetoacetate derivative)

-

Morpholine (as a catalyst)

-

Ethanol (as a solvent)

-

Hydrochloric acid (for workup)

Procedure:

-

To a solution of ethyl cyanoacetate and the chosen ketone in ethanol, add elemental sulfur and a catalytic amount of morpholine.

-

Reflux the reaction mixture for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the 2-amino-3-carboethoxy-thiophene derivative.

Part 2: N-Arylation of the Thiophene Core

The next step involves the introduction of the 2-chloro-3-methylaniline moiety via an N-arylation reaction, likely a Buchwald-Hartwig amination.

Materials and Reagents:

-

4-Amino-thiophene-3-carboxylic acid derivative (from Part 1)

-

1-Bromo-2-chloro-3-methylbenzene

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Sodium tert-butoxide (as a base)

-

Toluene (as a solvent)

Procedure:

-

In an oven-dried Schlenk flask, combine the 4-amino-thiophene-3-carboxylic acid derivative, 1-bromo-2-chloro-3-methylbenzene, palladium catalyst, ligand, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-arylated thiophene derivative.

Part 3: Saponification of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Materials and Reagents:

-

N-arylated thiophene derivative (from Part 2)

-

Lithium hydroxide or Sodium hydroxide

-

Tetrahydrofuran (THF) and Water (as solvents)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve the N-arylated thiophene derivative in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to yield 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid.

Part 4: Esterification to this compound

The final step is the esterification of the carboxylic acid with chloromethyl acetate.

Materials and Reagents:

-

4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid (from Part 3)

-

Chloromethyl acetate

-

Potassium carbonate or Cesium carbonate (as a base)

-

N,N-Dimethylformamide (DMF) (as a solvent)

Procedure:

-

To a solution of 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid in DMF, add potassium carbonate or cesium carbonate.

-

Add chloromethyl acetate dropwise to the mixture.

-

Stir the reaction at room temperature for 6-12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 1 | 4-Amino-thiophene-3-carboxylic acid derivative | - | - | - | >95% |

| 2 | N-arylated thiophene derivative | - | - | - | >90% |

| 3 | 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid | - | - | - | >98% |

| 4 | This compound | - | - | - | >99% |

Note: The theoretical and actual yields are dependent on the starting scale of the synthesis and should be calculated accordingly.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed mechanism of action of this compound as a COX inhibitor.

Aclantate: An Overview of a Potential Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclantate is a chemical compound identified by the formula C₁₅H₁₄ClNO₄S.[1] While its application in molecular biology research is not extensively documented in publicly available literature, its classification as a nonsteroidal anti-inflammatory drug (NSAID) and analgesic agent suggests potential avenues for investigation into its mechanism of action and downstream cellular effects.[2] This document aims to provide a concise summary of the known information about this compound and to propose potential research applications based on its presumed pharmacological profile.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is presented in Table 1. This information is crucial for the accurate preparation and use of the compound in any experimental setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClNO₄S | PubChem[1] |

| Molecular Weight | 339.8 g/mol | PubChem[1] |

| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate | PubChem[1] |

| CAS Number | 39633-62-0 | PubChem[1] |

| Synonyms | HOE 473, Aclantatum, Aclantato | PubChem[1] |

Potential Applications in Molecular Biology Research

Given this compound's classification as an NSAID, its primary mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory signaling pathway. This suggests several potential applications for this compound as a tool in molecular biology research:

-

Studying Inflammatory Pathways: this compound could be utilized to investigate the role of COX-dependent pathways in various cellular processes, including inflammation, cell proliferation, and apoptosis.

-

Modulating Prostaglandin Synthesis: As a COX inhibitor, this compound would be expected to block the synthesis of prostaglandins. This could be a valuable tool for studying the diverse biological roles of these lipid mediators.

-

Investigating Pain and Nociception: Its analgesic properties suggest that this compound could be used in models of pain to explore the molecular mechanisms of nociception.

Proposed Experimental Protocols

While specific, validated protocols for the use of this compound in molecular biology research are not currently available, the following general experimental designs could be adapted based on standard laboratory procedures for working with NSAIDs.

Protocol 1: In Vitro COX Inhibition Assay

This experiment would aim to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes would be used.

-

A colorimetric or fluorometric assay kit would be employed to measure the peroxidase activity of the COX enzymes.

-

This compound would be serially diluted to a range of concentrations and pre-incubated with the enzymes.

-

The reaction would be initiated by the addition of arachidonic acid.

-

The absorbance or fluorescence would be measured at the appropriate wavelength, and the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) would be calculated.

Protocol 2: Analysis of Pro-inflammatory Gene Expression

This protocol would investigate the effect of this compound on the expression of genes involved in inflammation in a cell-based model.

Methodology:

-

A suitable cell line (e.g., RAW 264.7 macrophages) would be stimulated with an inflammatory agent such as lipopolysaccharide (LPS).

-

Cells would be treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.

-

After a defined incubation period, total RNA would be extracted from the cells.

-

Quantitative real-time PCR (qRT-PCR) would be performed to measure the mRNA levels of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

-

The relative gene expression would be normalized to a housekeeping gene.

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathway that this compound might modulate, based on its classification as an NSAID, and a general workflow for investigating its effects on gene expression.

Caption: Proposed mechanism of this compound action.

Caption: Workflow for gene expression analysis.

Conclusion

While this compound is not a widely recognized tool in molecular biology, its established classification as an NSAID and analgesic provides a strong rationale for its investigation in the context of inflammation and pain research. The proposed protocols and conceptual pathways offer a starting point for researchers interested in exploring the molecular pharmacology of this compound. Further studies are warranted to elucidate its precise molecular targets, potency, and specificity, which will be essential for its validation as a useful probe in molecular and cellular biology.

References

Application Notes: Aclantate Delivery Methods for Targeted Cancer Therapy

Introduction